
N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
説明
N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as EPAG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EPAG is a small molecule inhibitor that has been shown to selectively target a specific enzyme, making it a promising candidate for the development of new drugs.
科学的研究の応用
EPAG has been extensively studied for its potential applications in medical research. It has been shown to selectively inhibit the activity of an enzyme called protein arginine methyltransferase 5 (PRMT5), which plays a critical role in various cellular processes, including gene expression, DNA damage repair, and cell differentiation. The inhibition of PRMT5 by EPAG has been shown to have therapeutic potential in various diseases, including cancer, viral infections, and autoimmune disorders.
作用機序
EPAG selectively binds to the active site of PRMT5, preventing the enzyme from catalyzing the transfer of methyl groups to its substrates. This leads to the inhibition of PRMT5 activity, resulting in downstream effects on cellular processes that are regulated by PRMT5.
Biochemical and Physiological Effects:
The inhibition of PRMT5 by EPAG has been shown to have a wide range of biochemical and physiological effects. In cancer cells, EPAG has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis. In viral infections, EPAG has been shown to inhibit viral replication by interfering with the host-virus interaction. In autoimmune disorders, EPAG has been shown to modulate the activity of immune cells, leading to a reduction in inflammation.
実験室実験の利点と制限
EPAG has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for PRMT5, making it a useful tool for studying the role of PRMT5 in cellular processes. However, EPAG also has some limitations. It has low solubility in water, which can make it difficult to use in certain assays. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for EPAG research. One area of focus is the development of more potent and selective PRMT5 inhibitors based on the structure of EPAG. Another area of focus is the investigation of the role of PRMT5 in various diseases and the potential therapeutic applications of PRMT5 inhibitors. Additionally, the development of new delivery methods for EPAG could enhance its effectiveness as a therapeutic agent.
Conclusion:
In conclusion, EPAG is a promising small molecule inhibitor that has potential applications in medical research. It selectively inhibits the activity of PRMT5, leading to downstream effects on cellular processes that are regulated by PRMT5. While EPAG has some limitations, its high selectivity and ease of synthesis make it a useful tool for studying PRMT5. Future research on EPAG and PRMT5 inhibitors could lead to the development of new therapies for various diseases.
特性
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-19(23(21,22)15-9-4-3-5-10-15)13-16(20)18-12-14-8-6-7-11-17-14/h3-11H,2,12-13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKAOZCFXTXEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=CC=N1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Ethylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



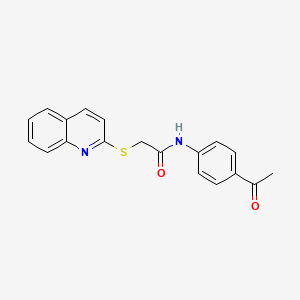
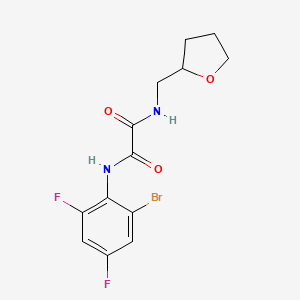
![1-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4395291.png)
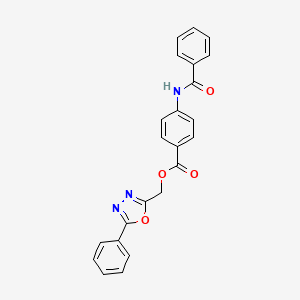
![3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4395300.png)
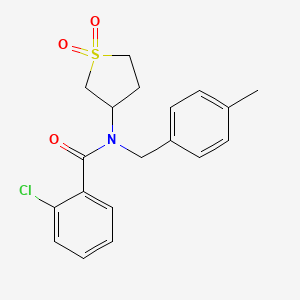
![2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride](/img/structure/B4395314.png)
![3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4395322.png)
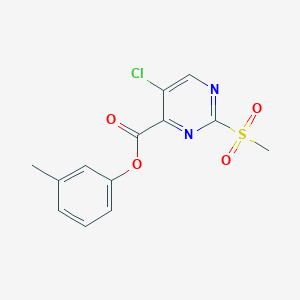

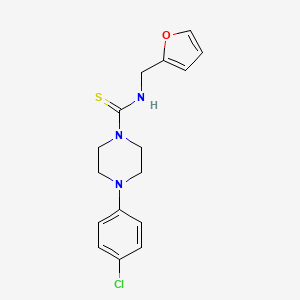
![1-[(5-bromo-1-benzofuran-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B4395343.png)
![N-cyclohexyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4395352.png)
![ethyl {4-[(2-chlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B4395366.png)